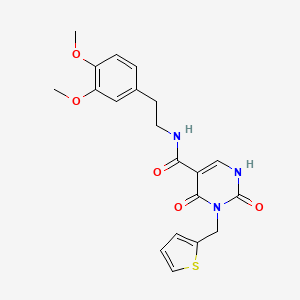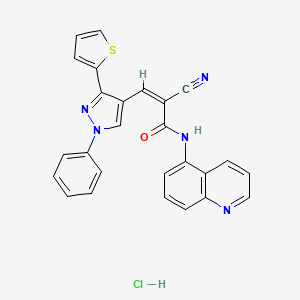
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that features a combination of phenoxy, pyridazinyl, and thiophenyl groups
準備方法
The synthesis of 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This involves the reaction of a thiophene derivative with a pyridazine precursor under specific conditions.
Coupling with phenoxyacetic acid: The pyridazinyl intermediate is then reacted with phenoxyacetic acid to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the phenoxy or thiophenyl groups can be replaced by other functional groups.
科学的研究の応用
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
作用機序
The mechanism of action of 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can be compared with other pyridazine and thiophene derivatives:
Pyridazine Derivatives: Compounds like pyridazinone exhibit similar pharmacological activities, such as anti-inflammatory and anticancer properties.
Thiophene Derivatives: Thiophene-based compounds are known for their electronic properties and are used in organic electronics.
Phenoxyacetic Acid Derivatives: These compounds are often used in herbicides and plant growth regulators due to their ability to interfere with plant hormone pathways.
By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its potential for diverse applications in various scientific fields.
特性
IUPAC Name |
2-phenoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-17(13-24-14-5-2-1-3-6-14)19-10-11-23-18-9-8-15(20-21-18)16-7-4-12-25-16/h1-9,12H,10-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVRBROLLJWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

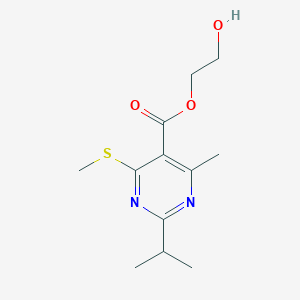
![3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2843489.png)
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B2843490.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2843491.png)
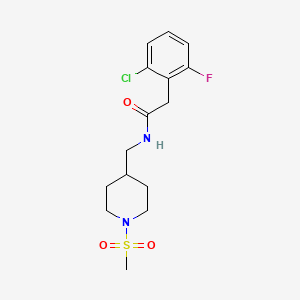
![4-[(tert-Butoxy)methyl]phenol](/img/structure/B2843493.png)

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)
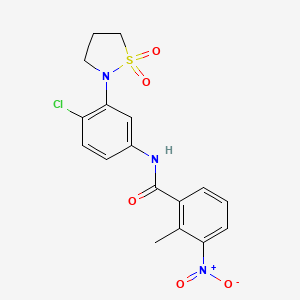
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)
